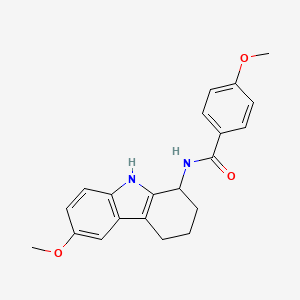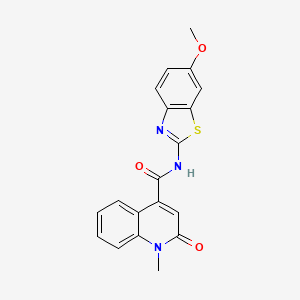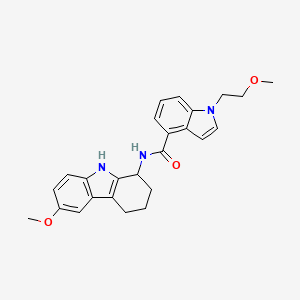
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzamide group linked to a tetrahydrocarbazole moiety, both of which are substituted with methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole structure.
Benzamide Formation: The final step involves the coupling of the methoxylated tetrahydrocarbazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the methoxy groups.
科学研究应用
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Biological Studies: Used as a probe to study receptor binding and signal transduction pathways.
Chemical Biology: Employed in the design of molecular tools for investigating biological processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzamide moiety play crucial roles in binding to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
4-methoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: Lacks the additional methoxy group on the tetrahydrocarbazole moiety.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: Lacks the methoxy group on the benzamide moiety.
Uniqueness
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to the presence of methoxy groups on both the benzamide and tetrahydrocarbazole moieties. This dual substitution can enhance its binding affinity and specificity for certain biological targets, potentially leading to more pronounced or selective biological effects compared to its analogs.
属性
分子式 |
C21H22N2O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-14-8-6-13(7-9-14)21(24)23-19-5-3-4-16-17-12-15(26-2)10-11-18(17)22-20(16)19/h6-12,19,22H,3-5H2,1-2H3,(H,23,24) |
InChI 键 |
ZMVRFYRDMZULJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetyl]imidazolidin-2-one](/img/structure/B12158582.png)


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B12158607.png)

![6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12158620.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158649.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12158656.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12158664.png)
![Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12158670.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12158680.png)
![7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one](/img/structure/B12158681.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole](/img/structure/B12158682.png)
